molecular formula C18H15NO4 B14567999 2,3-Anthracenedicarboxylic acid, 6-amino-, dimethyl ester CAS No. 61415-74-5

2,3-Anthracenedicarboxylic acid, 6-amino-, dimethyl ester

Cat. No.: B14567999
CAS No.: 61415-74-5
M. Wt: 309.3 g/mol
InChI Key: IOJHPRUTFGNPKX-UHFFFAOYSA-N
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Description

2,3-Anthracenedicarboxylic acid, 6-amino-, dimethyl ester is an organic compound with a complex structure that includes an anthracene backbone substituted with carboxylic acid, amino, and ester functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Anthracenedicarboxylic acid, 6-amino-, dimethyl ester typically involves multi-step organic reactions. One common method starts with the nitration of anthracene to introduce nitro groups, followed by reduction to convert the nitro groups to amino groups. The carboxylic acid groups are then introduced through oxidation reactions. Finally, esterification is carried out using methanol and an acid catalyst to form the dimethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2,3-Anthracenedicarboxylic acid, 6-amino-, dimethyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the amino group to other functional groups such as hydroxylamines or amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the amino group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas with a palladium catalyst are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines or alcohols are used under various conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield anthraquinones, while reduction can produce aminoanthracenes.

Scientific Research Applications

2,3-Anthracenedicarboxylic acid, 6-amino-, dimethyl ester has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and materials.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a diagnostic tool.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,3-Anthracenedicarboxylic acid, 6-amino-, dimethyl ester involves its interaction with various molecular targets and pathways. The amino group can participate in hydrogen bonding and other interactions with biological molecules, while the ester groups can undergo hydrolysis to release active carboxylic acids. These interactions can affect cellular processes such as enzyme activity, signal transduction, and gene expression.

Comparison with Similar Compounds

Similar Compounds

    2,3-Anthracenedicarboxylic acid: Lacks the amino and ester groups, making it less reactive in certain chemical reactions.

    6-Amino-2,3-anthracenedicarboxylic acid: Contains the amino group but not the ester groups, affecting its solubility and reactivity.

    Dimethyl anthracene-2,3-dicarboxylate: Lacks the amino group, which influences its biological activity and chemical properties.

Uniqueness

2,3-Anthracenedicarboxylic acid, 6-amino-, dimethyl ester is unique due to the presence of both amino and ester groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

61415-74-5

Molecular Formula

C18H15NO4

Molecular Weight

309.3 g/mol

IUPAC Name

dimethyl 6-aminoanthracene-2,3-dicarboxylate

InChI

InChI=1S/C18H15NO4/c1-22-17(20)15-8-12-5-10-3-4-14(19)7-11(10)6-13(12)9-16(15)18(21)23-2/h3-9H,19H2,1-2H3

InChI Key

IOJHPRUTFGNPKX-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=C2C=C3C=C(C=CC3=CC2=C1)N)C(=O)OC

Origin of Product

United States

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